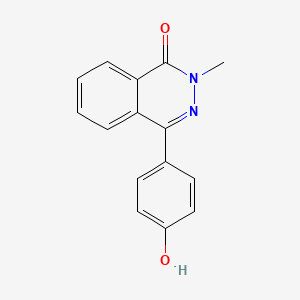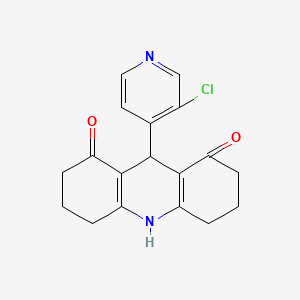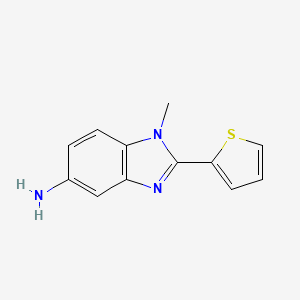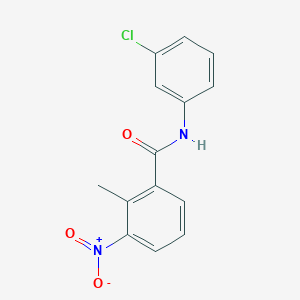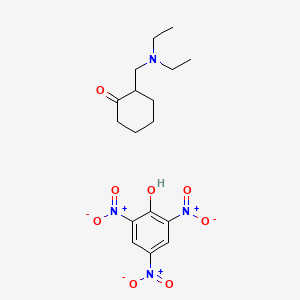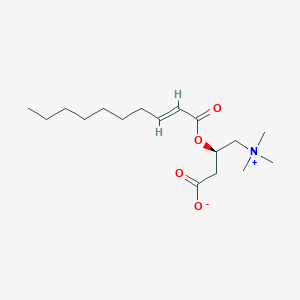
trans-2-Decenoyl-L-carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Decenoyl-L-carnitine: is a metabolite of L-carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is primarily synthesized in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-decenoyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at room temperature to avoid any potential degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Decenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond or the carboxyl group, leading to the formation of different oxidized products.
Reduction: The double bond in this compound can be reduced to form the corresponding saturated compound.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the saturated ester.
Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Decenoyl-L-carnitine is used as an analytical standard in various chromatographic techniques to quantify acylcarnitines in biological samples .
Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation defects .
Medicine: Clinically, this compound is investigated for its role in diagnosing and understanding metabolic diseases, such as very-long-chain acyl-CoA dehydrogenase deficiency .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic pathways .
Mecanismo De Acción
trans-2-Decenoyl-L-carnitine acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. Here, these fatty acids undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle to produce energy . The compound’s molecular targets include enzymes involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase I and II.
Comparación Con Compuestos Similares
trans-2-Dodecenoyl-L-carnitine: Another acylcarnitine involved in fatty acid metabolism.
trans-2-Tetradecenoyl-L-carnitine: Used as a diagnostic metabolite biomarker.
cis-9-Tetradecenoyl-L-carnitine: Similar in structure but with a cis configuration.
Uniqueness: trans-2-Decenoyl-L-carnitine is unique due to its specific role in the transport and oxidation of medium-chain fatty acids. Its trans configuration also distinguishes it from other acylcarnitines with cis configurations, affecting its biochemical properties and interactions .
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1 |
Clave InChI |
MITAQTMTDSXVQD-AYJWMTRPSA-N |
SMILES isomérico |
CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



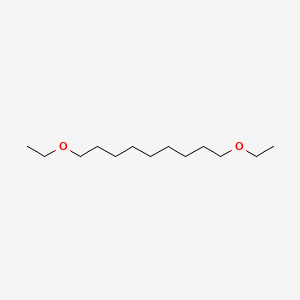
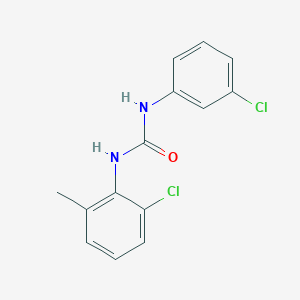



![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
